molecular formula C9H9ClN2O5S B14386090 4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid CAS No. 88345-42-0

4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid

Cat. No.: B14386090
CAS No.: 88345-42-0
M. Wt: 292.70 g/mol
InChI Key: TWVANMBTZOHZMC-UHFFFAOYSA-N
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Description

4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid is an organic compound with a complex structure that includes an acetylsulfamoyl group, an amino group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Acetylation: Introduction of the acetylsulfamoyl group.

    Chlorination: Introduction of the chlorine atom to the benzene ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Conversion of the nitro group back to an amino group.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can yield various substituted benzoic acids.

Scientific Research Applications

4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of action of aspirin . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the acetylsulfamoyl and chlorine groups.

    4-Chlorobenzoic acid: Similar structure but lacks the acetylsulfamoyl and amino groups.

    4-Nitrobenzoic acid: Similar structure but has a nitro group instead of an amino group.

Uniqueness

4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid is unique due to the presence of the acetylsulfamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications in research and industry.

Properties

CAS No.

88345-42-0

Molecular Formula

C9H9ClN2O5S

Molecular Weight

292.70 g/mol

IUPAC Name

4-(acetylsulfamoyl)-2-amino-3-chlorobenzoic acid

InChI

InChI=1S/C9H9ClN2O5S/c1-4(13)12-18(16,17)6-3-2-5(9(14)15)8(11)7(6)10/h2-3H,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

TWVANMBTZOHZMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)N)Cl

Origin of Product

United States

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